N-(4-bromo-3-chlorophenyl)benzenesulfonamide
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Overview
Description
N-(4-bromo-3-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrClNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine and chlorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of sulfonamide derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-bromobenzamide: Similar in structure but with a different functional group (amide instead of sulfonamide).
3-bromo-N-(3-chloropropyl)benzenesulfonamide: Similar sulfonamide structure but with different substituents on the phenyl ring.
N-(4-bromo-3-chlorophenyl)-3-chloro-4-methoxybenzenesulfonamide: Another sulfonamide derivative with additional substituents.
Uniqueness
N-(4-bromo-3-chlorophenyl)benzenesulfonamide is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H9BrClNO2S |
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Molecular Weight |
346.63 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrClNO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
QEQMAGKFLRAMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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